molecular formula C9H11NS B13005635 6-(Thiophen-3-yl)-2,3,4,5-tetrahydropyridine

6-(Thiophen-3-yl)-2,3,4,5-tetrahydropyridine

Cat. No.: B13005635
M. Wt: 165.26 g/mol
InChI Key: JTXQHSQCZLIWCQ-UHFFFAOYSA-N
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Description

6-(Thiophen-3-yl)-2,3,4,5-tetrahydropyridine is a heterocyclic compound that features a thiophene ring fused to a tetrahydropyridine ring. Thiophene is a five-membered ring containing sulfur, known for its aromatic properties and stability. The combination of these two rings in this compound results in a compound with unique chemical and physical properties, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Thiophen-3-yl)-2,3,4,5-tetrahydropyridine can be achieved through several synthetic routes. One common method involves the condensation of thiophene-3-carboxaldehyde with a suitable amine, followed by cyclization to form the tetrahydropyridine ring. The reaction conditions typically include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(Thiophen-3-yl)-2,3,4,5-tetrahydropyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydro or fully saturated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiophene derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-(Thiophen-3-yl)-2,3,4,5-tetrahydropyridine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: The compound is used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and other advanced materials.

Mechanism of Action

The mechanism of action of 6-(Thiophen-3-yl)-2,3,4,5-tetrahydropyridine depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes, receptors, and ion channels. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor function, and alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiophene: A simpler compound with a five-membered sulfur-containing ring, known for its aromatic properties.

    Tetrahydropyridine: A six-membered nitrogen-containing ring that is partially saturated.

    Thienothiophene: A compound with two fused thiophene rings, known for its electronic properties.

Uniqueness

6-(Thiophen-3-yl)-2,3,4,5-tetrahydropyridine is unique due to the combination of the thiophene and tetrahydropyridine rings, which imparts distinct chemical and physical properties. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

6-thiophen-3-yl-2,3,4,5-tetrahydropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NS/c1-2-5-10-9(3-1)8-4-6-11-7-8/h4,6-7H,1-3,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTXQHSQCZLIWCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN=C(C1)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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